Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with isopropyl isothiocyanate to form an intermediate, which is then cyclized with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
5-Isopropyl-2-methylphenol: Another thiazole derivative with similar structural features.
2-Methyl-5-isopropylphenol: Shares the isopropyl and methyl groups but differs in the functional groups attached to the thiazole ring.
Uniqueness
Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen, known for its biological activity.
- Pyridine Derivative : The presence of a pyridine moiety enhances interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of Related Thiazole Compounds
Compound Name | MIC (µg/ml) | Target Pathogen |
---|---|---|
Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis H37Rv |
Methyl 5-isopropyl-2-(2-pyridylcarbonyl)thiazole | TBD | TBD |
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole | 0.95 | E. coli |
The biological activity of thiazole derivatives often involves the inhibition of key metabolic pathways in bacteria. For example, compounds targeting the β-ketoacyl synthase enzyme (mtFabH) in M. tuberculosis have been identified as promising candidates for new anti-tubercular agents . The mechanism typically involves non-covalent interactions with specific amino acids in the target enzyme, thereby disrupting its function.
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on human cell lines (e.g., HaCat and Balb/c 3T3) have revealed that certain thiazole derivatives exhibit low cytotoxic effects while maintaining antimicrobial efficacy . This is crucial for developing therapeutic agents that minimize harm to human cells.
Case Study 1: Efficacy Against M. tuberculosis
A study focused on a series of thiazole derivatives, including this compound, demonstrated significant activity against M. tuberculosis with MIC values comparable to established antibiotics like isoniazid (INH). The structure-activity relationship indicated that modifications at the 5-position of the thiazole ring could enhance potency against this pathogen .
Case Study 2: Inhibition of Enzymatic Activity
In silico studies and molecular docking analyses have shown that thiazole derivatives can effectively bind to target enzymes such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication respectively. The binding energies obtained suggest a strong interaction between these compounds and their targets, indicating potential for drug development .
Properties
Molecular Formula |
C14H15N3O3S |
---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H15N3O3S/c1-8(2)11-10(13(19)20-3)16-14(21-11)17-12(18)9-6-4-5-7-15-9/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
MLHARCNOPQYHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=CC=CC=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.